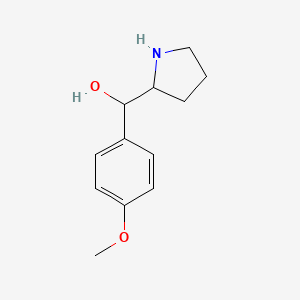

(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11/h4-7,11-14H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOJMIWZUKSHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-α-(4-Methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol, a chiral diarylprolinol derivative of significant interest in the fields of organocatalysis and medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its applications as a powerful organocatalyst in asymmetric synthesis, with a focus on the underlying mechanistic principles. Finally, we discuss its relevance as a structural motif in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction

Diarylprolinol derivatives have emerged as a cornerstone of modern organocatalysis, offering a metal-free and environmentally benign alternative to traditional transition-metal catalysts for a wide array of asymmetric transformations.[1] Among these, (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol stands out due to the electronic influence of the 4-methoxy substituent on the phenyl ring, which can modulate the catalyst's reactivity and selectivity. The inherent chirality of the pyrrolidine ring, coupled with the steric bulk of the diarylmethyl group, creates a well-defined chiral environment that enables high stereocontrol in chemical reactions.

This guide will provide a detailed examination of the structural and functional aspects of this molecule, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Stereochemistry

The molecular structure of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is characterized by a central pyrrolidine ring, which provides a rigid scaffold for the stereodirecting groups. The (S)-configuration at the 2-position of the pyrrolidine ring is crucial for its function as a chiral catalyst. One of the phenyl groups bears a methoxy substituent at the para-position, which can influence the electronic properties of the catalyst through resonance and inductive effects.

While a specific crystal structure for this exact derivative is not publicly available, analysis of related compounds, such as 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one and 4-methoxy-N-phenylaniline, suggests that the molecule will adopt a conformation that minimizes steric strain between the bulky diarylmethyl group and the pyrrolidine ring.[2][3]

Physicochemical Properties

The physicochemical properties of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol are critical for its handling, formulation, and application in various solvent systems.

| Property | Value/Description | Source |

| Molecular Formula | C18H21NO2 | N/A |

| Molecular Weight | 283.37 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid | [1] |

| Melting Point | Not available; parent compound (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol has a melting point of 77-80 °C. | [1] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and THF. | [1] |

| pKa (predicted) | The pKa of the parent diphenylprolinol is predicted to be around 13.15. The 4-methoxy group is not expected to significantly alter this value. | [1] |

Synthesis and Characterization

The synthesis of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol can be achieved through a variety of methods. A common and reliable approach starts from the readily available and chiral starting material, (S)-proline.

Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of diarylprolinol derivatives.[4]

Step 1: Grignard Reaction with (S)-Proline Derivative

-

Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

In a separate flask, protect the nitrogen of (S)-proline, for example, as the N-Boc derivative.

-

React the protected (S)-proline with the 4-methoxyphenylmagnesium bromide Grignard reagent, followed by the addition of phenylmagnesium bromide. This two-step Grignard addition constructs the diarylmethyl carbinol.

-

The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure selectivity and minimize side reactions.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The crude product is extracted with an organic solvent, such as ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Deprotection and Purification

-

The protecting group on the pyrrolidine nitrogen is removed. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

-

The deprotected product is then purified by column chromatography on silica gel to yield the pure (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol.

Caption: Synthetic workflow for 4-methoxy-substituted diphenylprolinol.

Spectroscopic Characterization

The structure of the final product is confirmed using standard spectroscopic techniques. Based on data from related compounds, the following spectral characteristics are expected:

| Technique | Expected Observations | Source |

| ¹H NMR | Signals for the pyrrolidine protons, aromatic protons of both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), and a signal for the hydroxyl proton. | [5][6] |

| ¹³C NMR | Resonances for all carbon atoms, including the pyrrolidine carbons, the aromatic carbons (with the carbon bearing the methoxy group shifted downfield), and the methoxy carbon (around 55 ppm). | [6][7][8] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. | [9][10][11] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. | [12][13][14] |

Applications in Asymmetric Organocatalysis

(S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is a precursor to highly effective organocatalysts, particularly its silyl ether derivatives.[15] These catalysts are known to promote a variety of asymmetric reactions with high enantioselectivity.

Mechanism of Action: Enamine Catalysis

The catalytic cycle typically proceeds through an enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The steric hindrance provided by the bulky diarylmethyl group directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.[16][17]

Caption: Generalized enamine catalytic cycle.

Key Applications

-

Michael Addition: The silyl ether derivatives of diarylprolinols are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and α,β-unsaturated aldehydes.[15][18]

-

Aldol Reactions: These catalysts can also be employed in asymmetric aldol reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds.[17]

-

Mannich Reactions: The formation of chiral β-amino carbonyl compounds through the Mannich reaction is another important application of these organocatalysts.[16]

The 4-methoxy group can enhance the nucleophilicity of the enamine intermediate through its electron-donating effect, potentially leading to increased reaction rates and improved yields.

Relevance in Drug Development

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[19] The structural features of 4-methoxy-substituted diarylprolinol derivatives make them attractive building blocks in medicinal chemistry.

A notable example is the investigation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives as inhibitors of GABA transport proteins (GAT1 and GAT3).[20] This research highlights that the introduction of a lipophilic 4-methoxyphenyl group at the C-4 position of the proline ring can be beneficial for potent inhibition at GAT3. While not the exact molecule of focus in this guide, this study underscores the potential of incorporating the 4-methoxyphenyl-pyrrolidine moiety into novel therapeutic agents targeting the central nervous system.

Furthermore, the ability to synthesize chiral molecules with high enantiopurity using catalysts derived from (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is of immense value to the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Conclusion

(S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is a molecule of significant academic and industrial interest. Its well-defined chiral structure, coupled with the electronic modulation provided by the 4-methoxy substituent, makes it a valuable precursor for a new generation of highly efficient organocatalysts. The applications of these catalysts in asymmetric synthesis provide a powerful tool for the construction of complex chiral molecules, including pharmaceutical intermediates. Furthermore, the inherent structural motifs of this compound hold promise for the design and discovery of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). Designer-drug.com. Retrieved from [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (n.d.). Retrieved from [Link]

- Aboul-Enein, H. Y., El-Difrawy, S. M., Abdallah, O. A., Khalifa, M. M., Edeid, M. M., & Werner, W. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][5][21]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025, November 10). Retrieved from [Link]

- Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.

-

Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 - ChesterRep. (n.d.). Retrieved from [Link]

-

Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f][1][22]phenanthroline ligand. (2012, September 15). PubMed. Retrieved from [Link]

-

Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. (2011, July 1). Retrieved from [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2007, November 20). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS: Serve Content. Retrieved from [Link]

-

-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. (n.d.). PMC. Retrieved from [Link]

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005, June 1). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes We. Retrieved from [Link]

-

Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025, May 6). PMC. Retrieved from [Link]

-

Diphenylprolinol. (n.d.). Wikipedia. Retrieved from [Link]

-

Records of Natural Products-SI - ACG Publications. (n.d.). Retrieved from [Link]

-

4-Methoxy-N-phenylaniline. (n.d.). PMC. Retrieved from [Link]

- Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. (n.d.). Indian Journal of Biochemistry and Biophysics (IJBB).

-

4-Methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

-

Diphenylprolinol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. (2013, January 15). PubMed. Retrieved from [Link]

-

Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). PMC. Retrieved from [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022, September 19). TUTDoR. Retrieved from [Link]

-

Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. (n.d.). Retrieved from [Link]

-

Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026, February 19). Retrieved from [Link]

-

Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7). PMC. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.). Retrieved from [Link]

-

Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). Retrieved from [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). Retrieved from [Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI. Retrieved from [Link]

-

Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. (n.d.). MDPI. Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved from [Link]

-

methanone. (n.d.). MDPI. Retrieved from [Link]022/4/13926)

Sources

- 1. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. pdf.journalagent.com [pdf.journalagent.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls [beilstein-journals.org]

- 12. masspec.scripps.edu [masspec.scripps.edu]

- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 16. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. designer-drug.com [designer-drug.com]

- 22. DSpace [chesterrep.openrepository.com]

The Evolution of Asymmetric Organocatalysis: A Comparative Guide to Jørgensen-Hayashi Catalyst Analogues

Abstract

The advent of diarylprolinol silyl ether catalysts, commonly known as Jørgensen-Hayashi catalysts, marked a pivotal moment in asymmetric organocatalysis.[1][2][3] Their remarkable ability to induce high stereoselectivity in a wide array of chemical transformations has established them as indispensable tools for academic and industrial researchers, particularly in the synthesis of complex chiral molecules and pharmaceutical intermediates.[1][4] This in-depth technical guide provides a comparative analysis of the core Jørgensen-Hayashi catalyst and its analogues. We will explore the intricate relationship between catalyst structure and function, delve into the mechanistic underpinnings of their catalytic cycles, and offer practical, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these powerful organocatalysts.

Introduction: The Rise of a Privileged Catalyst Scaffold

The Core Structure and the Genesis of Analogues

The archetypal Jørgensen-Hayashi catalyst features a prolinol backbone, two aryl groups, and a bulky silyl ether. The strategic placement of these components creates a well-defined chiral pocket that effectively shields one face of the reactive intermediate, thereby directing the approach of the substrate and ensuring high enantioselectivity.

The general synthesis of these catalysts involves a three-step sequence: organometallic addition to a protected proline derivative, deprotection, and subsequent silylation. This modular synthesis allows for the straightforward introduction of diversity at the aryl and silyl ether moieties.

Diagram of the General Synthetic Route

Caption: Modular synthesis of Jørgensen-Hayashi catalyst analogues.

The evolution of Jørgensen-Hayashi catalyst analogues has been driven by the need to optimize performance for specific reactions and substrates. Key modifications include:

-

Substitution on the Diaryl Groups: Introducing electron-withdrawing or electron-donating groups on the phenyl rings alters the catalyst's electronic properties and steric bulk. For instance, the inclusion of 3,5-bis(trifluoromethyl)phenyl groups, as seen in the Jørgensen catalyst, creates a highly electron-deficient and sterically demanding environment, which often leads to enhanced reactivity and enantioselectivity.[8]

-

Variation of the Silyl Ether Group: The size of the trialkylsilyl group (e.g., trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS)) plays a crucial role in tuning the steric hindrance around the catalytic site. Larger silyl groups can enhance selectivity by further restricting the possible transition state geometries.

Mechanistic Insights: The Dual Modes of Activation

The versatility of Jørgensen-Hayashi catalysts lies in their ability to activate substrates through two distinct, yet related, catalytic cycles: enamine and iminium-ion catalysis.[2][4][7]

Enamine Catalysis: HOMO-Raising Activation

In enamine catalysis, the secondary amine of the catalyst condenses with an aldehyde to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it more reactive towards electrophiles. The chiral environment of the catalyst then directs the enantioselective attack of the electrophile.

Diagram of the Enamine Catalytic Cycle

Caption: Generalized enamine catalytic cycle.

Iminium Catalysis: LUMO-Lowering Activation

Conversely, in iminium catalysis, the catalyst reacts with an α,β-unsaturated aldehyde to form a positively charged iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and promoting reactions with nucleophiles. The bulky aryl and silyl groups of the catalyst effectively shield one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic attack.

Diagram of the Iminium Catalytic Cycle

Caption: Generalized iminium catalytic cycle.

Comparative Performance of Jørgensen-Hayashi Catalyst Analogues

The choice of catalyst analogue can have a profound impact on the outcome of a reaction. Below is a comparative analysis of various analogues in key asymmetric transformations.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Jørgensen-Hayashi catalysts have proven to be exceptionally effective in mediating the Michael addition of aldehydes to nitroalkenes.[6][7]

| Catalyst Analogue | Ar Group | Si Group | Substrate (Aldehyde) | Substrate (Nitroalkene) | Yield (%) | d.r. (syn:anti) | ee (%) |

| (S)-1a | Phenyl | TMS | Propanal | β-Nitrostyrene | 95 | 95:5 | 98 |

| (S)-1b | 3,5-(CF₃)₂C₆H₃ | TMS | Propanal | β-Nitrostyrene | 99 | >99:1 | 99 |

| (S)-1c | Phenyl | TIPS | Propanal | β-Nitrostyrene | 92 | 93:7 | 97 |

| (S)-1d | 3,5-(CF₃)₂C₆H₃ | TIPS | Hexanal | 2-Nitronaphthalene | 96 | >95:5 | 99 |

Note: Data compiled from various literature sources. Conditions may vary.

Analysis: The data clearly indicates that the presence of electron-withdrawing trifluoromethyl groups on the aryl rings (Catalyst 1b and 1d) generally leads to higher yields, diastereoselectivities, and enantioselectivities. This is attributed to the enhanced Brønsted acidity of the resulting iminium ion and the increased steric hindrance that enforces a more ordered transition state. The bulkier TIPS group (Catalyst 1c and 1d) can also contribute to improved selectivity, although a slight decrease in yield is sometimes observed, potentially due to slower reaction kinetics.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Jørgensen-Hayashi catalysts can facilitate highly enantioselective and diastereoselective [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes.[9] Notably, these catalysts can promote exo-selective Diels-Alder reactions, which are often difficult to achieve with other catalytic systems.[10]

| Catalyst Analogue | Ar Group | Si Group | Dienophile | Diene | Yield (%) | d.r. (exo:endo) | ee (%) (exo) |

| (S)-2a | Phenyl | TES | Acrolein | Cyclopentadiene | 85 | 90:10 | 92 |

| (S)-2b | 3,5-(CF₃)₂C₆H₃ | TES | Acrolein | Cyclopentadiene | 94 | >95:5 | 97 |

| (S)-2c | Naphthyl | TMS | Crotonaldehyde | Isoprene | 88 | 85:15 | 95 |

Note: Data compiled from various literature sources. An acid co-catalyst is often required.

Analysis: Similar to the Michael addition, the sterically demanding and electron-deficient catalyst (S)-2b provides superior results in terms of both diastereoselectivity and enantioselectivity. The ability to control the exo/endo selectivity is a significant advantage of this catalyst class.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative catalyst and its application in a key reaction.

Synthesis of (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl]pyrrolidine

Diagram of the Synthetic Workflow

Caption: Stepwise workflow for catalyst synthesis.

Materials:

-

(S)-N-Boc-2-pyrrolidinemethanol

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trimethylsilyl chloride (TMSCl)

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare the Grignard reagent by adding a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous THF to magnesium turnings.

-

Grignard Addition: Cool the Grignard reagent solution to 0 °C and slowly add a solution of (S)-N-Boc-2-pyrrolidinemethanol in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Boc Deprotection: Dissolve the crude product in DCM and add TFA. Stir at room temperature for 2-4 hours until TLC analysis indicates complete deprotection. Remove the solvent and excess TFA under reduced pressure.

-

Silylation: Dissolve the resulting crude diarylprolinol in anhydrous DCM and cool to 0 °C. Add TEA followed by the dropwise addition of TMSCl. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Workup and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the title compound.

Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Diagram of the Reaction Workflow

Caption: Workflow for the asymmetric Michael addition.

Materials:

-

(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl]pyrrolidine (Catalyst)

-

β-Nitrostyrene

-

Propanal

-

Toluene (anhydrous)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a vial, add the catalyst (0.02 mmol, 10 mol%), β-nitrostyrene (0.2 mmol), and toluene (1.0 mL).

-

Addition of Aldehyde: Add propanal (1.0 mmol, 5 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired γ-nitro aldehyde.

-

Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The Jørgensen-Hayashi catalyst and its analogues have fundamentally transformed the field of asymmetric organocatalysis. Their modular synthesis, high efficiency, and broad applicability have made them a first-choice catalyst for a multitude of asymmetric transformations. The continuous exploration of new analogues with tailored steric and electronic properties promises to further expand the scope and utility of these remarkable catalysts. Future research will likely focus on the development of even more active and selective catalysts, their immobilization on solid supports for enhanced recyclability, and their application in increasingly complex cascade reactions and total syntheses.[11][12] The principles elucidated in this guide provide a solid foundation for researchers to innovate and apply these powerful tools to solve contemporary challenges in chemical synthesis and drug development.

References

-

Stöckl, Y., et al. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Synthesis, 51, 1123–1134. [Link]

-

Gualandi, A., et al. (2020). Synergistic Strategies in Aminocatalysis. Advanced Synthesis & Catalysis, 362(15), 2956-2980. [Link]

-

Reyes-Rodriguez, G. J., et al. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221-4260. [Link]

-

Segmentation of the diarylprolinol silyl ether catalyst synthesis into reaction Blueprints. ResearchGate. [Link]

-

Reyes-Rodriguez, G. J., et al. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. NSUWorks. [Link]

-

Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 301-314. [Link]

-

Hayashi-Jørgensen Catalyst. (2015). Chem-Station International Edition. [Link]

-

Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. ACS Publications. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

-

Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters, 9(15), 2859-2862. [Link]

-

Wang, Y., et al. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(35), 6935-6940. [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Heliyon. [Link]

-

Gryz, M., & Mlynarski, J. (2018). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 23(11), 2919. [Link]

-

Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]

-

Vicario, J. L., et al. (Eds.). (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Royal Society of Chemistry. [Link]

-

The Diamino Analogues of Privileged Corey–Bakshi–Shibata and Jørgensen–Hayashi Catalysts: A Comparison of Their Performance. ResearchGate. [Link]

-

Seebach, D., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(22), 8822-8837. [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

-

Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. ResearchGate. [Link]

-

Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

-

Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ACS Publications. [Link]

-

Jorgensen–Hayashi organocatalyst/Brønsted acid-tethered multifunctional polymeric nanospheres for complex asymmetric multicomponent/multicatalysed organocatalysis: Heterogeneous Michael/Michael/aldol organocascade and [4+2] cycloaddition reactions. ResearchGate. [Link]

-

Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]

-

New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry. [Link]

-

Shibuguchi, T., et al. (2002). Development of new asymmetric two-center catalysts in phase-transfer reactions. Tetrahedron Letters, 43(52), 9539-9543. [Link]

Sources

- 1. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]

- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New advances in asymmetric organocatalysis II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Jørgensen’s Organocatalysts [sigmaaldrich.com]

- 9. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]

- 11. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Oxazaborolidine Catalysts: A Detailed Protocol for Researchers

Abstract

Oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are powerful tools in asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4] These chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries.[5][6][7] This application note provides a comprehensive guide for the synthesis of oxazaborolidine catalysts from amino alcohols, intended for researchers, scientists, and drug development professionals. We present two detailed protocols: the in situ generation of the catalyst for immediate use and the synthesis and isolation of a stable, solid catalyst for storage and future applications. The underlying principles, mechanistic insights, and key experimental considerations are discussed to ensure scientific integrity and reproducibility.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic chemistry.[2][8] The development of chiral oxazaborolidine catalysts by Itsuno and their subsequent popularization by Corey, Bakshi, and Shibata marked a significant breakthrough in this field.[2][4][5][9] These catalysts are typically derived from readily available chiral amino alcohols, such as those derived from proline.[9] The catalyst creates a chiral environment that directs the approach of a borane reducing agent to one face of the ketone, resulting in high levels of enantioselectivity.[2][5] This guide will focus on the practical synthesis of these indispensable catalysts.

Principle of the Synthesis

The synthesis of an oxazaborolidine catalyst involves the condensation reaction between a chiral β-amino alcohol and a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), or a boronic acid.[5][9] The most commonly used amino alcohol is (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from (S)-proline.[8] The reaction forms a five-membered heterocyclic ring containing boron, nitrogen, and oxygen. For the widely used B-methylated CBS catalyst, methylboronic acid is used in the condensation.[1]

The active catalytic species is formed in situ when the oxazaborolidine coordinates with a borane molecule.[4][5] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4] The ketone then coordinates to this activated complex in a sterically controlled manner, leading to a face-selective hydride transfer through a six-membered transition state.[4][10]

Visualization of the Synthetic Workflow

The general workflow for the preparation and use of an oxazaborolidine catalyst can be visualized as follows:

Caption: General workflow for oxazaborolidine catalyst synthesis and application.

Detailed Experimental Protocols

Safety Precautions: All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Anhydrous solvents and reagents are critical for the success of these reactions. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol is convenient as it avoids the isolation of the catalyst, which can be sensitive to air and moisture.[11] The catalyst is generated in the reaction flask immediately prior to the addition of the ketone substrate.

Materials:

-

(S)-α,α-diphenyl-2-pyrrolidinemethanol

-

Tetrabutylammonium borohydride (TBABH₄)

-

Methyl iodide (MeI)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Two-neck round-bottom flask, magnetic stirrer, syringes, pressure-equalizing dropping funnel

Procedure:

-

Catalyst Formation:

-

To a dry two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.06 g, 0.25 mmol) and anhydrous THF (12 mL).[1]

-

Add tetrabutylammonium borohydride (1.02 g, 4 mmol) to the flask and stir the mixture at 25 °C for 15 minutes.[1]

-

Using a syringe, add methyl iodide (0.25 mL, 4 mmol) to the reaction mixture and continue stirring for 30 minutes.[1] This step generates the borane source in situ.

-

-

Asymmetric Reduction:

-

In a separate flask, prepare a solution of acetophenone (0.58 mL, 5 mmol) in anhydrous THF (12 mL).[1]

-

Add the acetophenone solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing dropping funnel.[1]

-

Stir the reaction mixture at 25 °C until the acetophenone is completely consumed (monitor by TLC).[1]

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of 3 M HCl (10 mL).[1]

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).[1]

-

Combine the organic extracts and wash with brine (30 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography to yield (R)-1-phenylethanol.[1]

-

Protocol 2: Synthesis and Isolation of (S)-2-Methyl-CBS-oxazaborolidine

This protocol describes the synthesis of a stable, solid B-methylated oxazaborolidine catalyst that can be stored under an inert atmosphere for later use.[1] This is particularly useful for ensuring reproducibility across multiple experiments.

Materials:

-

(S)-α,α-diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Toluene

-

Nitrogen gas supply

-

Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer/hotplate

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid.

-

Add toluene to the flask to create a slurry.

-

-

Condensation:

-

Isolation:

Mechanism of Catalytic Reduction

The enantioselectivity of the CBS reduction is governed by a well-defined transition state.

Caption: Mechanism of the CBS reduction.

-

Activation: The nitrogen atom of the oxazaborolidine catalyst (1) coordinates to a molecule of borane, forming an activated complex (2).[4] This enhances the Lewis acidity of the endocyclic boron.

-

Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron of the complex. The ketone orients itself to minimize steric interactions, with its larger substituent (RL) positioned away from the catalyst's bulky group.[4][5]

-

Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone through a six-membered ring transition state (4).[4][10] This step determines the stereochemical outcome of the reaction.

-

Product Release and Regeneration: The resulting alkoxyborane (5) is released, and after an acidic workup, the chiral alcohol (6) is obtained.[4] The catalyst is then regenerated to participate in another catalytic cycle.[2]

Data Presentation: Performance of the CBS Catalyst

The efficacy of the (S)-2-Methyl-CBS-oxazaborolidine catalyst is demonstrated by the high yields and enantiomeric excesses (ee) achieved in the reduction of various prochiral ketones.

| Ketone Substrate | Product | Yield (%) | ee (%) |

| Acetophenone | (R)-1-Phenylethanol | 95 | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |

| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |

| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 |

| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |

| (Data adapted from BenchChem Application Notes)[1] |

Characterization

The synthesized oxazaborolidine catalyst can be characterized by various spectroscopic methods. ¹¹B NMR spectroscopy is particularly useful for confirming the formation of the oxazaborolidine and its complex with borane.[12] ¹H NMR can also be used to verify the structure of the catalyst.[13] The enantiomeric excess of the chiral alcohol product is typically determined by chiral HPLC or GC analysis.[11]

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The presence of water can hydrolyze the borane reagents and the catalyst, leading to lower yields and enantioselectivities. Ensure all glassware is oven-dried and solvents are properly dried before use.

-

Reagent Quality: The purity of the amino alcohol and borane source is crucial. Impurities can negatively impact the catalytic activity.

-

Reaction Temperature: The temperature can influence the enantioselectivity of the reduction. Low temperatures often lead to higher ee values.

-

Catalyst Aging: Isolated oxazaborolidine catalysts can degrade over time if not stored properly.[8] It is recommended to store them under an inert atmosphere and in a refrigerator or freezer. The in situ protocol can circumvent issues with catalyst aging.[8]

Conclusion

The synthesis of oxazaborolidine catalysts from chiral amino alcohols is a well-established and reliable method for accessing powerful tools for asymmetric synthesis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare and utilize these catalysts to obtain chiral secondary alcohols with high enantiopurity. The choice between the in situ generation and the synthesis of an isolable catalyst will depend on the specific needs of the experimental workflow, with both methods offering distinct advantages.

References

- BenchChem. (2025). Application Notes and Protocols: Preparation and Use of an Oxazaborolidine Catalyst from (S)- α,α-Diphenyl-2-pyrrolidinemethanol.

- BenchChem. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.

-

Wikipedia. (n.d.). CBS catalyst. Retrieved from [Link]

-

SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Pradhan, P. K. (2024, October 28). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

-

Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Application of Oxazaborolidine Catalysts (CBS) on Enantioselective 1,4-Addition of Diarylphosphine Oxides to α,β-Unsaturated Thioesters. Organic Letters. Retrieved from [Link]

-

Salunkhe, A. M., & Burkhark, K. (2002). A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. Retrieved from [Link]

-

All About Chemistry. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Application of Oxazaborolidine Catalysts (CBS) on Enantioselective 1,4-Addition of Diarylphosphine Oxides to α,β-Unsaturated Thioesters. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof.

-

ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]

- Pradhan, P. K., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.

-

London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. (2021). PubMed. Retrieved from [Link]

-

Ismail, I. M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]

-

Bach, T., & Brimioulle, R. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC. Retrieved from [Link]

-

Sci-Hub. (n.d.). An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Retrieved from [Link]

-

Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R). Retrieved from [Link]

-

Wang, C., et al. (n.d.). Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex. PMC. Retrieved from [Link]

-

Synthink. (2025, March 2). (S)-(−)-2-Methyl-CBS-oxazaborolidine: A Comprehensive Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of oxazaborolidine and N-protonated oxazaborolidine. Retrieved from [Link]

-

Oxazaborolidine-Catalysis in Peptide Chemistry. (2017). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. insuf.org [insuf.org]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. labinsights.nl [labinsights.nl]

- 7. nbinno.com [nbinno.com]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CBS catalyst - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 13. researchgate.net [researchgate.net]

Organocatalytic Asymmetric Michael Addition Using Diarylprolinol Silyl Ether Catalysts: A Detailed Application Guide

Abstract The organocatalytic asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry for its capacity to form carbon-carbon bonds with high stereocontrol.[1][2] This guide provides an in-depth exploration of the use of diarylprolinol silyl ether derivatives, commonly known as Hayashi-Jørgensen catalysts, in this pivotal transformation. We will dissect the underlying catalytic mechanism, detailing the roles of the catalyst, substrates, and crucial additives. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering comprehensive, field-proven protocols, performance data, and troubleshooting advice to enable the successful application of this powerful synthetic methodology. The protocols and insights provided are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Power of Organocatalysis

The Michael or conjugate addition is one of the most fundamental and versatile methods for C-C bond formation in the synthetic chemist's toolkit.[1] For decades, achieving asymmetry in these reactions relied heavily on transition-metal catalysis. However, the last twenty years have seen the meteoric rise of asymmetric organocatalysis, which utilizes small, purely organic molecules to induce stereoselectivity.[2][3] This approach offers significant advantages, including lower toxicity, ready availability of catalysts, operational simplicity, and milder reaction conditions, aligning with the principles of green chemistry.[2]

Within this field, diarylprolinol silyl ethers have emerged as a "privileged" class of catalysts, demonstrating remarkable efficacy and versatility across a wide range of asymmetric transformations.[4][5] First disclosed in 2005 by the groups of Hayashi and Jørgensen, these catalysts have been instrumental in the development of highly stereoselective Michael additions, particularly the reaction of aldehydes and ketones with nitroalkenes and other electron-deficient olefins.[5][6][7] Their success is exemplified by their application as a key step in the efficient total synthesis of pharmacologically important molecules like the anti-influenza drug oseltamivir.[6][8]

The Catalytic System: Mechanism and Key Components

The success of the diarylprolinol silyl ether system hinges on the precise interplay between the catalyst, the nucleophile (donor), the electrophile (acceptor), and often, a crucial acidic additive.

The Catalyst Architecture

The catalyst's structure is ingeniously designed for stereocontrol. It is composed of three key elements:

-

A Pyrrolidine Ring: The secondary amine of the pyrrolidine core is the catalytic engine, reacting with the carbonyl donor to form the key reactive intermediate.[3]

-

A Bulky Diarylprolinol Silyl Ether Moiety: This sterically demanding group, attached at the C-2 position of the pyrrolidine, acts as a stereochemical shield. It effectively blocks one of the two prochiral faces of the reactive intermediate, forcing the electrophile to approach from the less hindered side, thereby dictating the absolute stereochemistry of the product.[8]

-

The Silyl Ether: The presence of the silyl ether, typically a trimethylsilyl (TMS) group, is critical. It enhances the catalyst's reactivity and solubility compared to the parent prolinol.[8]

The Catalytic Cycle: Enamine Activation

The predominant mechanism for the Michael addition of aldehydes to acceptors like nitroalkenes is the enamine activation pathway.[2][8] This cycle is a model of catalytic efficiency and stereochemical communication.

Figure 1: The Enamine Catalytic Cycle for Michael Addition.

-

Enamine Formation: The secondary amine of the diarylprolinol catalyst condenses with the aldehyde (Michael donor) to form a nucleophilic enamine intermediate. This step raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it a more potent nucleophile.[8]

-

Nucleophilic Attack: The chiral enamine, with one face sterically shielded by the catalyst's bulky sidearm, attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroalkene). This is the stereochemistry-determining step.

-

Hydrolysis and Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the catalyst, which then re-enters the catalytic cycle.

The Critical Role of Acidic Additives

While the cycle can proceed alone, its efficiency is often dramatically improved by the inclusion of a weak Brønsted acid co-catalyst.[9] Acids such as benzoic acid or p-nitrophenol are frequently employed.[7][8] Their primary role is to facilitate the initial enamine formation by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the condensation step.[9] In some cases, the choice of acid can significantly impact yield and stereoselectivity, making it a key parameter for optimization.[7]

Application Note: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This section provides practical data and considerations for performing the highly useful conjugate addition of aliphatic aldehydes to trans-β-nitroalkenes.

Substrate Scope & Performance Data

The diarylprolinol silyl ether system is robust and tolerates a wide variety of substrates, consistently delivering high yields and excellent stereoselectivities.

| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Cat. Loading (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Benzoic Acid (10) | 95 | >99:1 | 99 |

| 2 | Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid (15) | 92 | 94:6 | 98 |

| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | p-Nitrophenol (10) | 99 | 99:1 | 99 |

| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Benzoic Acid (10) | 88 | 91:9 | 97 |

| 5 | Propanal | (E)-2-(2-Nitrovinyl)furan | 10 | Benzoic Acid (10) | 94 | >95:5 | 98 |

| 6 | Propanal | (E)-1-Nitrohex-1-ene | 10 | p-Nitrophenol (10) | 85 | 94:6 | 93 |

Data compiled from representative literature reports.[6][7][8][9] Conditions may vary.

Critical Experimental Parameters

-

Catalyst Choice: The absolute stereochemistry of the product is determined by the chirality of the catalyst. (S)-catalyst typically yields the (2R, 3S)-syn-adduct, while the (R)-catalyst gives the enantiomer. Catalysts with electron-withdrawing groups on the aryl rings (e.g., 3,5-bis(trifluoromethyl)phenyl) can exhibit different reactivity profiles and may be beneficial for less reactive substrates.[8]

-

Solvent Selection: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene[10] and dichloromethane (DCM) are common choices. The solvent can influence reaction rates and, in some cases, selectivities. While standard protocols require anhydrous conditions, specialized water-soluble catalysts have been developed that allow the reaction to proceed efficiently in pure water, offering a greener alternative.[9][11][12]

-

Additive Choice and Loading: As shown in the table, both benzoic acid and p-nitrophenol are effective. The optimal choice and loading (typically 10-20 mol%) may need to be screened for new substrate combinations. In some cases, omitting the additive can lead to sluggish or incomplete reactions.[7]

-

Temperature Control: Reactions are often performed at room temperature or cooled to 0 °C to enhance stereoselectivity.[10] For highly reactive substrates, lower temperatures may be necessary to suppress potential side reactions.

Detailed Experimental Protocol

Objective: To synthesize (2R,3S)-2-methyl-3-nitro-5-phenylpentanal via the (S)-diarylprolinol TMS ether-catalyzed Michael addition of propanal to trans-β-nitrostyrene.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mol |

| trans-β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 149 mg | 1.0 |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | C₂₂H₂₉NOSi | 367.56 | 36.8 mg | 0.1 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 12.2 mg | 0.1 |

| Propanal | C₃H₆O | 58.08 | 144 µL | 2.0 |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 5.0 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated NaHCO₃ (aq) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

| Silica Gel | SiO₂ | 60.08 | - | - |

Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 149 mg), (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (0.1 mmol, 36.8 mg), and benzoic acid (0.1 mmol, 12.2 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add 5.0 mL of anhydrous toluene via syringe. Stir the mixture until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Donor Addition: Add propanal (2.0 mmol, 144 µL) dropwise to the cooled solution over 1 minute.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 to 4:1 Hexanes:Ethyl Acetate gradient) to afford the Michael adduct as a colorless oil.

Characterization

-

Yield and Diastereoselectivity: The purified product should be obtained in >90% yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture by integrating the signals of the aldehydic protons for the syn and anti diastereomers.

-

Enantioselectivity: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using a Chiralcel OD-H or similar column, with a hexane/isopropanol mobile phase.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (hydrolyzed silyl ether).2. Wet solvent or reagents.3. Insufficient additive. | 1. Use freshly purchased or purified catalyst.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase additive loading to 20 mol% or screen other acids (e.g., p-nitrophenol). |

| Low Diastereoselectivity | 1. Reaction temperature too high.2. Incorrect solvent choice. | 1. Run the reaction at a lower temperature (e.g., -20 °C or -40 °C).2. Screen other non-polar solvents. |

| Low Enantioselectivity | 1. Racemic or impure catalyst.2. Background uncatalyzed reaction. | 1. Verify the enantiopurity of the catalyst.2. Lower the reaction temperature and ensure catalyst loading is sufficient (at least 5-10 mol%). |

| Side Product Formation | 1. Aldehyde self-condensation (aldol reaction).2. Over-reaction of the product. | 1. Add the aldehyde slowly at low temperature.2. Monitor the reaction closely by TLC and quench immediately upon completion. |

Conclusion

The asymmetric Michael addition catalyzed by diarylprolinol silyl ethers represents a mature, reliable, and highly effective strategy for the enantioselective synthesis of complex organic molecules. Its broad substrate scope, operational simplicity, and consistently high levels of stereocontrol have cemented its status as a go-to method in both academic research and industrial drug development. By understanding the mechanistic principles and paying close attention to critical experimental parameters, researchers can confidently deploy this powerful reaction to build chiral complexity and accelerate the synthesis of valuable target compounds.

References

- Szcześniak, P., Staszewska-Krajewska, O., Furman, B., & Mlynarski, J. (2017). Solid Supported Hayashi-Jørgensen Catalyst as an Efficient and Recyclable Organocatalyst for Asymmetric Michael Addition Reactions. Tetrahedron: Asymmetry, 28, 1765-1773.

-

Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. [Link]

- Organic Chemistry Frontiers. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Royal Society of Chemistry.

- Al-Qahtani, N. (2017).

-

Khiangte, V. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-133. [Link]

- Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein-Institut.

- Math-Net.RU. (2017). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Russian Chemical Bulletin, 66(10), 1888-1891.

-

Marqués-López, E., & Herrera, R. P. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 888. [Link]

-

Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

-

Patora-Komisarska, K., Benohoud, M., Ishikawa, H., Seebach, D., & Hayashi, Y. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 719-746. [Link]

-

Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307-5309. [Link]

-

Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

-

Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50–51. [Link]

- Beilstein Journals. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein-Institut.

-

Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221-4260. [Link]

-

Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221-4260. [Link]

-

Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Organic Chemistry Portal. [Link]

-

Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253-4256. [Link]

Sources

- 1. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. oaji.net [oaji.net]

- 3. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]

- 6. Organocatalysts for Asymmetric Michael Additional Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. ethz.ch [ethz.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]

Application Notes & Protocols: Synthesis and Application of Chiral Silyl Ether Catalysts from (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of chiral diarylprolinol silyl ether organocatalysts derived from (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol. These catalysts are highly effective in a variety of asymmetric transformations, leveraging aminocatalysis to afford products with high stereoselectivity. We present detailed, field-proven protocols for the catalyst synthesis and its subsequent use in a representative asymmetric Michael addition. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient organocatalytic methods.

Introduction and Scientific Rationale

The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and biocatalysis. Within this domain, chiral pyrrolidine-based catalysts have become indispensable tools for the construction of complex molecular architectures.[1] Pioneered by the independent work of Jørgensen and Hayashi in 2005, diarylprolinol silyl ethers were introduced as exceptionally effective catalysts for the asymmetric functionalization of aldehydes and α,β-unsaturated aldehydes.[1]

The catalyst's core structure, derived from the readily available and chiral (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol, features a pyrrolidine nitrogen that serves as the catalytic center and a bulky diarylmethyl silyl ether group that creates a well-defined chiral pocket. This steric shielding is crucial for directing the approach of incoming substrates, thereby controlling the stereochemical outcome of the reaction. These catalysts operate primarily through two key activation modes: the formation of a nucleophilic enamine (HOMO-raising activation) from an aldehyde or ketone, or the formation of an electrophilic iminium ion (LUMO-lowering activation) from an α,β-unsaturated aldehyde or ketone.[2] This dual reactivity makes them versatile for a wide range of transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations.[3][4][5][6]

This guide details the synthesis of a representative catalyst, (S)-2-[Bis(4-methoxyphenyl)(triethylsilyloxy)methyl]pyrrolidine, providing a robust protocol that can be adapted for the synthesis of other silyl ether derivatives.

General Catalytic Mechanism: Iminium-Enamine Activation

The efficacy of diarylprolinol silyl ether catalysts stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds. The pyrrolidine nitrogen reacts with the substrate to generate either an iminium ion or an enamine, which then participates in the stereodetermining step.

-

Iminium Ion Activation (LUMO-Lowering): With α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This lowers the LUMO of the enal, activating it for nucleophilic attack at the β-position. The bulky silyl ether group effectively shields one face of the iminium ion, directing the nucleophile to the opposite face, thus establishing the product's stereochemistry.

-

Enamine Activation (HOMO-Raising): With saturated aldehydes, the catalyst forms a chiral enamine. This raises the HOMO of the aldehyde, transforming the α-carbon into a nucleophilic center that can attack various electrophiles. Again, the catalyst's steric environment dictates the facial selectivity of the subsequent bond formation.

Computational studies have been instrumental in elucidating these mechanistic pathways and rationalizing the high levels of stereoselectivity observed.[2][7]

Figure 1: General catalytic cycles for diarylprolinol silyl ether catalysts.

Protocol: Synthesis of (S)-2-[Bis(4-methoxyphenyl)(triethylsilyloxy)methyl]pyrrolidine

This protocol describes the silylation of the parent alcohol to yield the desired chiral organocatalyst. The procedure is robust and can be scaled as needed. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment

-

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol (CAS: 131180-57-9)[8]

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Septa and needles for inert atmosphere

-

Argon or Nitrogen gas supply

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for extraction (separatory funnel)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Synthetic Workflow Diagram

Figure 2: Workflow for the synthesis of the chiral silyl ether catalyst.

Step-by-Step Synthetic Procedure

-

Preparation: To a flame-dried 100-mL round-bottom flask under an argon atmosphere, add (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol (3.13 g, 10.0 mmol, 1.0 equiv.) and imidazole (1.70 g, 25.0 mmol, 2.5 equiv.).

-

Dissolution: Add 40 mL of anhydrous DCM via syringe and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add triethylsilyl chloride (TESCl) (2.5 mL, 15.0 mmol, 1.5 equiv.) dropwise to the stirred solution over 5 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, e.g., 20:1 to 10:1) to afford the desired (S)-2-[Bis(4-methoxyphenyl)(triethylsilyloxy)methyl]pyrrolidine as a colorless oil or white solid.

Summary of Synthesis Parameters

| Parameter | Value |

| Starting Material | (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol |

| Silylating Agent | Triethylsilyl chloride (TESCl) |

| Base | Imidazole |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 90-98% |

Characterization of the Catalyst

Accurate characterization is critical to ensure the purity and identity of the synthesized catalyst.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the incorporation of the triethylsilyl group, typically showing a quartet around 0.5-0.7 ppm and a triplet around 0.8-1.0 ppm, integrating to 6H and 9H respectively. The aromatic and pyrrolidine protons should also be present in their expected regions.

-

¹³C NMR Spectroscopy: The carbon spectrum will show the appearance of new aliphatic signals corresponding to the triethylsilyl group (typically <10 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺).

-

Optical Rotation: The specific rotation should be measured to confirm that the stereochemical integrity of the chiral center was maintained during the synthesis.

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.2-6.7 (m, 8H, Ar-H), 3.79 (s, 6H, 2x-OCH₃), plus characteristic pyrrolidine and TES signals. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 158.5, 138.0, 128.5, 113.5 (Ar-C), 82.1 (C-O-Si), 62.5, 55.2, 46.8, 25.9, 7.2, 5.5 (aliphatic C). |

| HRMS (ESI) | Calculated for C₂₅H₃₈NO₃Si [M+H]⁺: 428.2615; Found: 428.2618. |

| Optical Rotation | [α]²⁰D value consistent with literature reports. |

(Note: Exact NMR shifts can vary slightly based on solvent and concentration. The values provided are representative.)

Application Protocol: Asymmetric Michael Addition

This protocol demonstrates the use of the synthesized catalyst in the asymmetric Michael addition of an aldehyde to a nitroalkene, a classic transformation for this catalyst class.[4]

Step-by-Step Catalytic Procedure

-

Setup: To a vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (S)-1 (9.0 mg, 0.021 mmol, 10 mol%) and benzoic acid (2.6 mg, 0.021 mmol, 10 mol%).

-

Reagents: Add toluene (2.1 mL), followed by trans-β-nitrostyrene (31.3 mg, 0.21 mmol, 1.0 equiv.).

-

Reaction Initiation: Cool the mixture to 0 °C and add propanal (30 µL, 0.42 mmol, 2.0 equiv.).

-

Stirring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction by TLC until the nitrostyrene is consumed (typically 12-24 hours).

-

Workup: Once complete, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify the residue by flash column chromatography (eluent: Hexanes/Ethyl Acetate) to yield the desired Michael adduct.

-